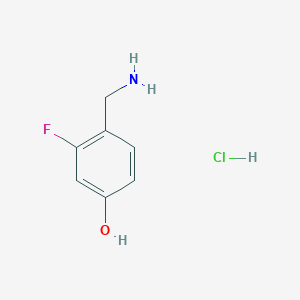
4-(Aminomethyl)-3-fluorophenol hydrochloride
Overview
Description
4-Aminomethylphenylboronic acid hydrochloride is a compound with the molecular weight of 187.43 . It’s usually stored in a dark place under an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular formula of 4-Aminomethylphenylboronic acid hydrochloride is C7H11BClNO2 . The InChI key is HUZNRXFJHYNUMV-UHFFFAOYSA-N .Chemical Reactions Analysis
Amines generally undergo reactions such as alkylation and acylation . They can also undergo Hofmann elimination to form alkenes .Physical And Chemical Properties Analysis
4-Aminomethylphenylboronic acid hydrochloride is a solid compound .Scientific Research Applications
Pharmacological Properties and Metabolism
4-(Aminomethyl)-3-fluorophenol hydrochloride and its derivatives exhibit a range of pharmacological properties and undergo various metabolic processes. Notably, 2-(aminomethyl)phenols, a related class, have been found to possess saluretic and diuretic activity, with certain derivatives showing significant antihypertensive and antiinflammatory activities (Stokker et al., 1980). The urinary excretion of metabolites of substituted phenols, including fluorophenols, has been studied extensively, revealing insights into the metabolism and potential toxicological profiles of these compounds (Bollard et al., 1996).
Therapeutic and Biological Effects
Research has shown that certain enaminone compounds, which are structurally similar to 4-(Aminomethyl)-3-fluorophenol hydrochloride, exhibit antinociceptive activity, influencing pain management and therapeutic approaches (Masocha et al., 2016). Additionally, derivatives of aminobiphenyl, which share structural features with 4-(Aminomethyl)-3-fluorophenol hydrochloride, have been evaluated for their carcinogenic potential, providing insights into the safety and risk assessment of related compounds (Higgins et al., 1968).
Radiopharmaceutical and Diagnostic Applications
Studies have explored the potential of various fluorophenol derivatives as radiopharmaceuticals for imaging applications, such as mapping cyclooxygenase-2 with positron emission tomography, highlighting the diagnostic and therapeutic monitoring potential of these compounds (Tanaka et al., 2006).
Biochemical and Molecular Studies
Research into the metabolism and biochemical properties of halobiphenyls and related compounds, including fluorophenols, has led to the identification of active metabolites and the elucidation of metabolic pathways, contributing to our understanding of the biochemical interactions and potential therapeutic applications of these compounds (von Jagow et al., 1966).
Safety and Hazards
properties
IUPAC Name |
4-(aminomethyl)-3-fluorophenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.ClH/c8-7-3-6(10)2-1-5(7)4-9;/h1-3,10H,4,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAPUAMRXFQFDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-3-fluorophenol hydrochloride | |
CAS RN |
444807-63-0 | |
| Record name | 4-(aminomethyl)-3-fluorophenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


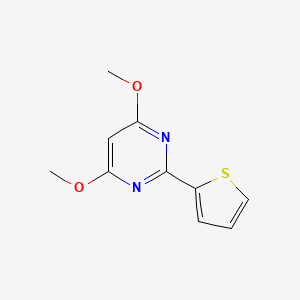
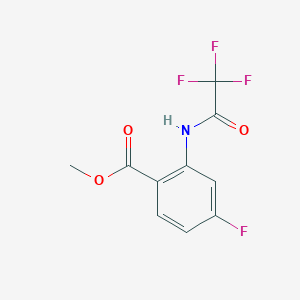

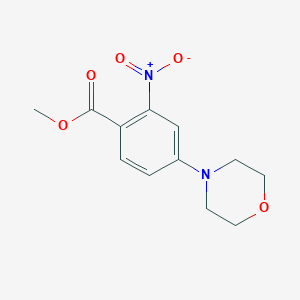
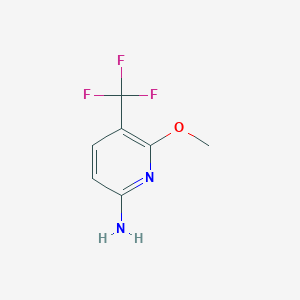
![5-Amino-2-[4-(trifluoromethoxy)phenyl]-1,2,3-triazole-4-carboxamide](/img/structure/B3041899.png)
![4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine](/img/structure/B3041903.png)
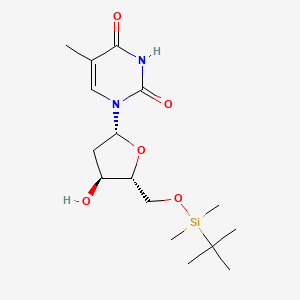
![5-Fluoro-benzo[b]thiophene-3-carbaldehyde](/img/structure/B3041906.png)
![[1,1':4',1''-Terphenyl]-4,4''-diol](/img/structure/B3041907.png)
![7-chloro-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B3041908.png)

